molecular formula C15H14F3N3O2 B1447571 N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea CAS No. 1227954-51-9

N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

Cat. No.: B1447571
CAS No.: 1227954-51-9
M. Wt: 325.29 g/mol
InChI Key: WZEASNLZWHUMQQ-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea typically involves the reaction of 4-methoxyaniline with 2-methyl-6-(trifluoromethyl)pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

N-(4-Methoxyphenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]carbamate
  • N-(4-Methoxyphenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]thiourea

Uniqueness

Compared to similar compounds, N-(4-Methoxyphenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea may exhibit unique properties such as higher stability, specific binding affinity, or distinct reactivity due to the presence of the urea functional group and the trifluoromethyl substituent.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2/c1-9-12(7-8-13(19-9)15(16,17)18)21-14(22)20-10-3-5-11(23-2)6-4-10/h3-8H,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEASNLZWHUMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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